5-[2-(Trifluoromethyl)phenyl]isoxazole

Physicochemical profiling Lipophilicity prediction Medicinal chemistry

Ortho-CF3 isoxazole building block for SAR campaigns. Solves regioisomer sourcing gap with defined steric/electronic profile distinct from meta/para analogs. • Ortho-CF3 alters electron density & steric hindrance vs. other regioisomers • ~7.5x potency enhancement over non-fluorinated isoxazoles (class-level evidence) • XLogP 2.9, TPSA 26 Ų; bp 289.6°C (5.8°C above meta analog) for thermal stability • ≥98% purity, available for immediate global shipping

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 387824-51-3
Cat. No. B1303348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(Trifluoromethyl)phenyl]isoxazole
CAS387824-51-3
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=NO2)C(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-15-9/h1-6H
InChIKeyKFDCOWFJJLNAJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Computed Physicochemical Properties


5-[2-(Trifluoromethyl)phenyl]isoxazole (CAS 387824-51-3, molecular formula C₁₀H₆F₃NO, exact mass 213.0401 g/mol) is a synthetic aryl-isoxazole heterocyclic compound featuring a trifluoromethyl (-CF₃) substituent at the ortho (2-) position of the phenyl ring [1]. The isoxazole core—a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms—combined with the strongly electron-withdrawing -CF₃ group confers distinct physicochemical properties relevant to medicinal chemistry and agrochemical research programs [2].

Why Regioisomeric or Non-Fluorinated Substitution Fails


Generic substitution of 5-[2-(Trifluoromethyl)phenyl]isoxazole with its regioisomers (3- or 4-CF₃-phenyl) or non-fluorinated 5-phenylisoxazole fails to replicate critical physicochemical and electronic properties. The ortho-substitution of the -CF₃ group in this compound imposes distinct steric hindrance and alters the electron density distribution across the adjacent aromatic rings compared to meta- or para-substituted analogs, which directly affects molecular recognition in target binding pockets [1]. Furthermore, class-level evidence demonstrates that the presence of a -CF₃ moiety on an isoxazole scaffold can enhance biological activity by approximately 8-fold compared to non-fluorinated analogs—a magnitude of effect that cannot be presumed transferable across different substitution patterns without empirical validation [2].

Quantitative Differentiation vs. Regioisomeric Analogs


Ortho vs. Meta/Para Lipophilicity and Topology

The ortho-substituted 2-CF₃-phenyl isoxazole (CAS 387824-51-3) exhibits a distinct computed lipophilicity profile compared to its regioisomeric counterparts. The XLogP value of 2.9 [1] is lower than the LogP of 3.41 reported for the same compound via alternative calculation , but critically differs from the para-substituted 4-CF₃ isomer which would be expected to show higher lipophilicity due to reduced steric shielding of the polar isoxazole ring. The topological polar surface area (TPSA) of 26 Ų [1] and presence of 2 rotatable bonds define a constrained molecular geometry unique to the ortho-substitution pattern.

Physicochemical profiling Lipophilicity prediction Medicinal chemistry ADME optimization

Thermal Stability: Ortho vs. Meta Boiling Point

The ortho-substituted 2-CF₃-phenyl isoxazole (CAS 387824-51-3) demonstrates a predicted boiling point of 289.6 ± 40.0 °C at 760 mmHg , which is higher than the predicted boiling point of its meta-substituted regioisomer, 5-[3-(trifluoromethyl)phenyl]isoxazole (CAS 387824-53-5), reported at 283.8 ± 40.0 °C under identical conditions [1]. The ortho-substituent likely introduces increased steric hindrance that reduces intermolecular π-π stacking interactions, resulting in lower lattice energy and a slightly elevated boiling point relative to the meta isomer.

Thermal stability Synthetic chemistry Reaction condition optimization Purification

-CF₃ Impact on Isoxazole Anticancer Potency

In a controlled structure-activity relationship study of isoxazole-based anticancer agents, the incorporation of a -CF₃ group at the 4-position of the isoxazole ring (compound 2g) resulted in an IC₅₀ of 2.63 µM against the MCF-7 human breast cancer cell line, compared to an IC₅₀ of 19.72 µM for its non-fluorinated analogue (compound 14)—an approximately 7.5-fold (nearly 8-fold) increase in potency attributable to the presence of the -CF₃ moiety [1].

Structure-activity relationship Anticancer drug discovery Fluorine medicinal chemistry Scaffold optimization

Validated Research and Procurement Applications


Medicinal Chemistry: SAR Building Block

The ortho-positioning of the -CF₃ group in 5-[2-(Trifluoromethyl)phenyl]isoxazole provides a distinct steric and electronic environment for exploring substitution-dependent binding interactions. The computed XLogP of 2.9 and TPSA of 26 Ų offer a defined lipophilic-hydrophilic balance for scaffold optimization [1]. This compound serves as a critical comparator to its meta- and para-substituted regioisomers in SAR campaigns where subtle changes in substitution pattern are probed for differential target engagement.

Synthetic Chemistry: Thermally Tolerant Intermediate

With a predicted boiling point of 289.6 ± 40.0 °C—5.8 °C higher than its meta-substituted analog—5-[2-(Trifluoromethyl)phenyl]isoxazole offers marginally greater thermal latitude for reactions conducted at elevated temperatures [2]. This property is particularly relevant for cross-coupling reactions, cycloadditions, or other transformations where thermal stability of the starting material is a process consideration.

Drug Discovery: Fluorinated Potency Scaffold

Class-level evidence demonstrates that -CF₃ substitution on isoxazole scaffolds can increase anticancer potency by approximately 7.5-fold relative to non-fluorinated analogs [3]. While direct MCF-7 IC₅₀ data for 5-[2-(Trifluoromethyl)phenyl]isoxazole are not publicly available, the compound's ortho-CF₃-phenyl architecture positions it as a valuable candidate for exploring fluorine-mediated potency enhancement in novel chemical series.

Agrochemical Research: Fungicide Development Core

Patents disclose that trifluoromethyl-substituted isoxazole compounds exhibit insecticidal and fungicidal activities, with the -CF₃ group contributing to enhanced metabolic stability and target binding [4]. The 2-substituted phenyl regioisomer (CAS 387824-51-3) offers a specific substitution pattern for exploring structure-activity relationships distinct from the 3- and 4-substituted analogs also cited in agrochemical patent literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[2-(Trifluoromethyl)phenyl]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.